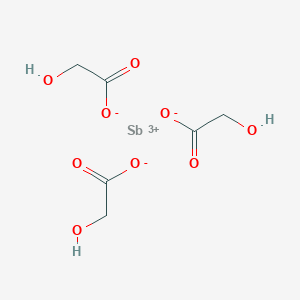
Antimony hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony hydroxyacetate is a useful research compound. Its molecular formula is C6H9O9Sb and its molecular weight is 346.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Catalysis
Antimony hydroxyacetate is primarily utilized as a catalyst in various chemical reactions. Its ability to facilitate esterification and polymerization processes makes it valuable in the production of polyesters and other polymers. The compound acts by promoting the reaction between acids and alcohols, leading to the formation of esters, which are essential in the manufacturing of plastics and resins.
Table 1: Catalytic Applications of this compound
| Reaction Type | Description | Application Area |
|---|---|---|
| Esterification | Formation of esters from acids and alcohols | Polymer production |
| Polymerization | Initiation of polymer chains | Plastics manufacturing |
| Dehydration | Removal of water from reactants | Synthesis of organic compounds |
Environmental Applications
The environmental implications of antimony compounds, including hydroxyacetate, have been studied extensively. Research indicates that antimony can migrate from polyethylene terephthalate (PET) bottles into beverages, raising concerns about its safety in food packaging. This compound's role in environmental remediation is being explored, particularly in immobilizing antimony in contaminated soils.
Case Study: Migration Studies in PET Bottles
A recent study highlighted that antimony concentrations in bottled beverages increase with storage time and temperature. The research demonstrated that at elevated temperatures (60-70°C), the leaching of antimony from PET significantly increases, which could pose health risks to consumers .
Table 2: Environmental Impact Studies
Health and Toxicology Research
Antimony compounds, including hydroxyacetate, have been studied for their toxicological effects. The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled data on the health risks associated with exposure to antimony. Research indicates that trivalent forms of antimony can exhibit different toxicological profiles compared to pentavalent forms, influencing their application in medical research .
Key Findings:
- Antimony exposure is linked to respiratory issues and skin irritation.
- Long-term exposure may lead to more severe health outcomes, necessitating careful monitoring of antimony levels in consumer products.
Material Science Applications
In material science, this compound has been explored as a precursor for synthesizing antimony-containing materials. These materials can exhibit unique properties beneficial for electronics and photonics applications.
Table 3: Material Science Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Electronics | Use in semiconductors | Enhanced conductivity |
| Photonics | Development of optical materials | Improved light transmission |
Eigenschaften
CAS-Nummer |
17901-09-6 |
|---|---|
Molekularformel |
C6H9O9Sb |
Molekulargewicht |
346.89 g/mol |
IUPAC-Name |
antimony(3+);2-hydroxyacetate |
InChI |
InChI=1S/3C2H4O3.Sb/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
YXEDCURRROXRPL-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Kanonische SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.C(C(=O)[O-])O.[Sb+3] |
Key on ui other cas no. |
17901-09-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















